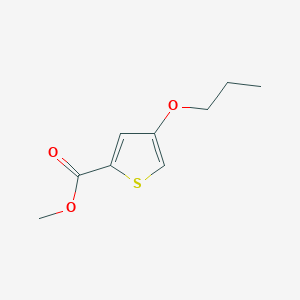
Methyl 4-propoxythiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-propoxythiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 4-propoxythiophene-2-carboxylate, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea.
Industrial Production Methods
Industrial production of thiophene derivatives often employs the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-propoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized at different positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Brominated thiophene derivatives.
Applications De Recherche Scientifique
Methyl 4-propoxythiophene-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-propoxythiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
- Ethyl 2-substituted-4-methylthiazole-5-carboxylates
Uniqueness
Methyl 4-propoxythiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group enhances its solubility and reactivity compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C9H12O3S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
methyl 4-propoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-3-4-12-7-5-8(13-6-7)9(10)11-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
KLNCDBYHFPTPOA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CSC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


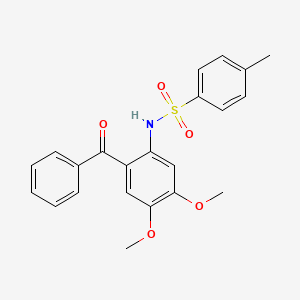
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12996427.png)
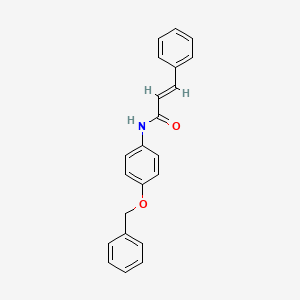
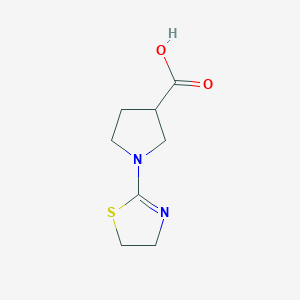
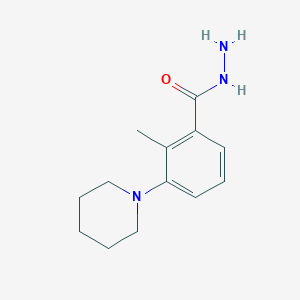

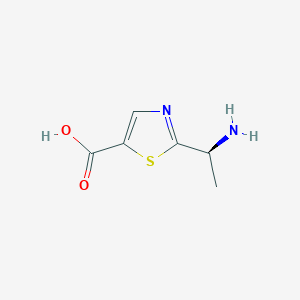
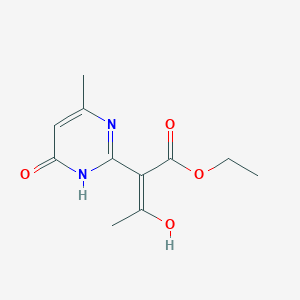
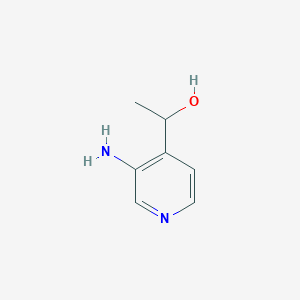
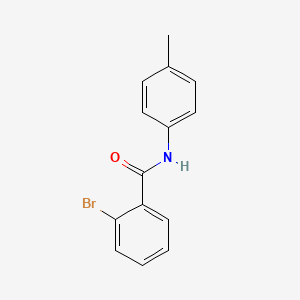
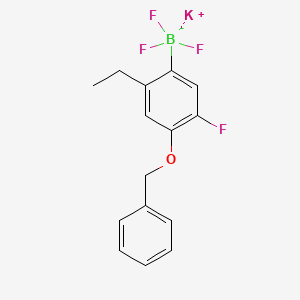
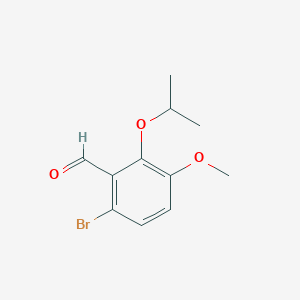

![2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B12996504.png)
